N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(2-thia-5-azabicyclo[221]heptan-5-yl)-2-oxoethyl)benzamide is a complex organic compound featuring a bicyclic structure with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction efficiently produces the desired bicyclic framework with a broad array of substrates.
Introduction of the Benzamide Group: The benzamide moiety is introduced via an acylation reaction, where the bicyclic amine reacts with benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form corresponding amines.
Substitution: The amine group in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its unique bicyclic structure.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide exerts its effects involves its interaction with biological targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone
- 6-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
Uniqueness
N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide is unique due to its specific combination of a bicyclic structure with a benzamide group. This combination provides distinct chemical properties and potential biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
N-[2-oxo-2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-13(16-8-12-6-11(16)9-19-12)7-15-14(18)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVOJGNPQXEBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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